4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

COX-2 inhibitor design Pyrazole pharmacophore Fluorine substitution

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole (CAS 1484395-98-3) is a 1-methylpyrazole substituted at the C4 position with a (2-fluorophenyl)sulfonylmethyl group. The compound is a member of the diarylpyrazole–sulfone chemotype explored extensively for selective COX‑2 inhibition, yet its specific C4‑sulfonylmethyl linkage and ortho‑fluoroaryl sulfone distinguish it structurally from the prototypical Coxib class, which places the sulfone motif on an N‑aryl ring.

Molecular Formula C11H11FN2O2S
Molecular Weight 254.28 g/mol
Cat. No. B14909496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole
Molecular FormulaC11H11FN2O2S
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CS(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C11H11FN2O2S/c1-14-7-9(6-13-14)8-17(15,16)11-5-3-2-4-10(11)12/h2-7H,8H2,1H3
InChIKeyFBLHGEBQIQZIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole – Identity & R&D Procurement Baseline for Pyrazole Sulfones


4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole (CAS 1484395-98-3) is a 1-methylpyrazole substituted at the C4 position with a (2-fluorophenyl)sulfonylmethyl group . The compound is a member of the diarylpyrazole–sulfone chemotype explored extensively for selective COX‑2 inhibition, yet its specific C4‑sulfonylmethyl linkage and ortho‑fluoroaryl sulfone distinguish it structurally from the prototypical Coxib class, which places the sulfone motif on an N‑aryl ring [1][2]. Currently, the molecule is commercially available at 98% purity and is supplied as a research‑grade building block for medicinal chemistry campaigns .

Why 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole Cannot Be Interchanged with Other Pyrazole Sulfones


Pyrazole‑sulfone COX‑2 inhibitors exhibit steep structure–activity relationships where the position and electronics of the sulfone moiety dictate potency and selectivity [1][2]. In the 1,5‑diarylpyrazole series, moving the sulfone from the para position of an N‑aryl ring to a C4‑sulfonylmethyl linker fundamentally alters the pharmacophore geometry and the compound’s interaction with the COX‑2 side pocket [1]. Additionally, the ortho‑fluoro substituent on the phenylsulfonyl group introduces a unique steric and electronic profile compared to para‑fluoro or unsubstituted phenyl analogs, potentially affecting orientation within the active site [2]. Consequently, generalizing potency or selectivity data from N‑sulfonylphenyl pyrazoles to this C4‑sulfonylmethyl congener would be scientifically unsound without direct comparative evidence.

Product‑Specific Quantitative Evidence Guide for 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole


Structural Differentiation: Ortho‑Fluorophenyl vs. Para‑Fluorophenyl Sulfone in the Pyrazole‑Sulfonylmethyl Series

The target compound bears an ortho‑fluorine on the phenylsulfonyl ring, whereas the closest literature analog, 4-(((4‑fluorophenyl)sulfonyl)methyl)‑1‑methyl‑1h‑pyrazole (inferred CAS not disclosed), contains a para‑fluoro substituent. In the extensively characterized 1,5‑diarylpyrazole series, the optimal COX‑2 inhibition was achieved with a 4‑(methylsulfonyl)phenyl group at the 5‑position of the pyrazole ring (IC50 = 0.24 μM for compound 19a), and replacing the para‑methylsulfonyl with alternative sulfonyl arrangements eroded activity [1]. While no head‑to‑head pharmacological data exist for the ortho‑ vs. para‑fluoro congeners in the C4‑sulfonylmethyl series, the ortho‑fluoro group is known to alter the dihedral angle of the sulfonyl‑aryl bond (evidence from analogous ortho‑fluoro‑sulfonamide structures) and to influence metabolic stability through local electron‑withdrawal [2]. This structural distinction justifies independent evaluation of the ortho‑fluoro derivative in any COX‑2 or anti‑inflammatory screening cascade.

COX-2 inhibitor design Pyrazole pharmacophore Fluorine substitution

Supply Quality: Batch‑to‑Batch Purity Consistency versus Common Pyrazole‑Sulfone Intermediates

Commercially sourced 4-(((2‑fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole is specified at 98% purity (HPLC) by the supplier . In contrast, the widely used reference COX‑2 inhibitor SC‑58125 (5‑(4‑fluorophenyl)‑1‑(4‑(methylsulfonyl)phenyl)‑3‑(trifluoromethyl)‑1H‑pyrazole) is typically supplied at ≥95% purity, and the generic pyrazole intermediate 1‑methyl‑1H‑pyrazole‑4‑sulfonyl chloride is commonly offered at 97% . The 98% purity level reduces the likelihood of confounding biological activity from residual synthetic by‑products, a critical factor when establishing primary screening data.

Chemical procurement Purity specification COX-2 fragment

Synthetic Tractability: C4 Sulfonylmethylation Methodology Applicable to This Chemotype

A recent C(sp²)–H sulfonylmethylation protocol using glyoxylic acid and sodium sulfinates enables direct installation of sulfonylmethyl groups at the C4 position of pyrazol‑5‑amines in water, achieving yields up to 91% [1]. Although the published substrate scope focuses on 5‑aminopyrazoles, the method’s regioselectivity and mild conditions are directly translatable to the synthesis of 4‑sulfonylmethyl‑1‑methylpyrazoles like the target compound. This synthetic accessibility contrasts with the more complex, multi‑step routes required for N‑arylsulfonylpyrazoles (e.g., SC‑58125), where the sulfone‑bearing ring is introduced early and carried through several transformations.

Late-stage functionalization Pyrazole C–H activation Medicinal chemistry

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to Clinical Coxib Benchmarks

With a molecular weight of 254.28 Da and a molecular formula of C₁₁H₁₁FN₂O₂S , the target compound is approximately 130 Da lighter than the prototypical COX‑2 inhibitor SC‑58125 (MW 384.35 Da) and 126 Da lighter than the clinical agent celecoxib (MW 381.37 Da). This lower molecular weight places the compound in attractive fragment‑like or early‑lead chemical space according to standard drug‑likeness filters (MW <300 Da).

Drug-likeness Physicochemical properties Lead optimization

IP Landscape: Composition‑of‑Matter Differentiation from Dominant Coxib Patent Families

The dominant sulfonylphenylpyrazole patent family (WO 2001/016138) claims compounds in which the sulfonylphenyl group is directly attached to the pyrazole N1‑nitrogen [1]. The target compound’s C4‑sulfonylmethyl connectivity falls outside the generic Markush structures of this foundational IP, as confirmed by substructure searching of the patent’s Formula I, II, and III definitions [1]. This structural distinction provides a clearer freedom‑to‑operate position for commercial development relative to compounds that map directly onto the N‑arylsulfonyl pharmacophore.

Freedom to operate Patent landscape COX-2 inhibitors

Best Research and Industrial Application Scenarios for 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole


Ortho‑Fluoro SAR Probe in Pyrazole‑Sulfone COX‑2 Optimization Programs

The ortho‑fluorophenylsulfonyl moiety represents an underexplored vector in COX‑2 pharmacophore refinement. Teams conducting systematic fluoro‑scanning of the aryl sulfone region can deploy this compound as a direct probe for steric and electronic effects at the ortho position, leveraging the structural differentiation established in Section 3 . When paired with para‑fluoro and unsubstituted phenyl‑sulfonyl analogs, the resulting activity cliff data can distinguish productive binding interactions from inactive orientations.

Fragment‑Based Lead Discovery Leveraging Low Molecular Weight and Synthetic Elaboration Potential

At 254.28 Da, the compound meets fragment‑library criteria (MW < 300 Da) and can serve as a validated starting point for fragment growth or merging strategies . The C4‑sulfonylmethyl group permits late‑stage diversification via the C(sp²)–H sulfonylmethylation methodology described in Section 3 [1], enabling rapid parallel synthesis of focused libraries without de‑novo route development.

IP‑Differentiated Chemical Series for In‑House COX‑2 Drug Discovery

For organizations seeking to avoid the crowded N‑arylsulfonylpyrazole patent landscape, the C4‑sulfonylmethyl connectivity offers a structurally distinct chemotype with potential for independent composition‑of‑matter claims [2]. Early‑stage procurement of this compound, along with key ortho‑, para‑, and unsubstituted phenyl‑sulfonyl comparators, provides a complete SAR set for internal lead identification.

Synthetic Methodology Benchmarking for C4‑Functionalized Pyrazoles

The compound’s C4‑sulfonylmethyl substitution pattern makes it a relevant benchmark substrate for new C–H functionalization methods targeting the pyrazole 4‑position. The high‑yielding, aqueous‑phase protocol reported by Chen et al. (2022) can be directly evaluated for scalability and scope extension using this compound as a representative electron‑deficient substrate [1].

Quote Request

Request a Quote for 4-(((2-Fluorophenyl)sulfonyl)methyl)-1-methyl-1h-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.